

# "N-(2,4-dichlorophenyl)-2-methoxybenzamide chemical properties"

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

N-(2,4-dichlorophenyl)-2methoxybenzamide

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# Technical Guide: N-(2,4-dichlorophenyl)-2-methoxybenzamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological activity of **N-(2,4-dichlorophenyl)-2-methoxybenzamide**, a known inhibitor of the Hedgehog signaling pathway.

## **Core Chemical Properties**

While specific experimentally determined physical properties for **N-(2,4-dichlorophenyl)-2-methoxybenzamide** are not readily available in the cited literature, its fundamental chemical identifiers have been established.



Property	Value	Source
IUPAC Name	N-(2,4-dichlorophenyl)-2- methoxybenzamide	PubChem
Molecular Formula	C14H11Cl2NO2	PubChem
Molecular Weight	296.1 g/mol	PubChem
Canonical SMILES	COC1=CC=CC=C1C(=O)NC2 =C(C=C(C=C2)CI)CI	PubChem
InChI Key	FZJNXODCFJQRRU- UHFFFAOYSA-N	PubChem

# Biological Activity: Hedgehog Signaling Pathway Inhibition

**N-(2,4-dichlorophenyl)-2-methoxybenzamide** has been identified as an inhibitor of the Hedgehog (Hh) signaling pathway. The Hh pathway is a critical regulator of embryonic development and its aberrant activation is implicated in the development of various cancers.[1]

**Ouantitative Biological Data** 

Assay	Parameter	Value
Gli-luc Reporter Assay	IC50	0.53 ± 0.05 μM

This data indicates that **N-(2,4-dichlorophenyl)-2-methoxybenzamide** inhibits the Hh pathway at a sub-micromolar concentration, making it a compound of interest for further investigation in cancer research.

# Experimental Protocols Synthesis of N-(2,4-dichlorophenyl)-2methoxybenzamide (General Method)

A common method for the synthesis of N-aryl benzamides involves the condensation of an acyl chloride with a corresponding aniline. While a specific detailed protocol for **N-(2,4-**



**dichlorophenyl)-2-methoxybenzamide** is not available in the searched literature, a general procedure can be outlined as follows:

#### Materials:

- · 2-methoxybenzoyl chloride
- 2,4-dichloroaniline
- Anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran)
- Tertiary amine base (e.g., triethylamine, diisopropylethylamine)

#### Procedure:

- In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,4-dichloroaniline in the anhydrous solvent.
- Add the tertiary amine base to the solution and stir.
- · Cool the mixture in an ice bath.
- Slowly add a solution of 2-methoxybenzoyl chloride in the anhydrous solvent to the cooled mixture.
- Allow the reaction to warm to room temperature and stir for several hours until completion, which can be monitored by thin-layer chromatography.
- Upon completion, the reaction mixture is typically washed with an acidic aqueous solution (e.g., 1M HCl) to remove excess amine, followed by a basic aqueous solution (e.g., saturated NaHCO₃) to remove any unreacted acyl chloride, and finally with brine.
- The organic layer is then dried over an anhydrous drying agent (e.g., Na<sub>2</sub>SO<sub>4</sub> or MgSO<sub>4</sub>), filtered, and the solvent is removed under reduced pressure.
- The crude product can be purified by recrystallization or column chromatography to yield **N** (2,4-dichlorophenyl)-2-methoxybenzamide.



A reported yield for a compound identified as **N-(2,4-dichlorophenyl)-2-methoxybenzamide**, synthesized via a similar condensation method, is 71%.

## Gli-luc Reporter Assay for Hedgehog Pathway Inhibition

This assay is used to quantify the inhibitory activity of compounds on the Hedgehog signaling pathway by measuring the expression of a luciferase reporter gene under the control of a Gliresponsive promoter.

#### Materials:

- Hh-responsive cells (e.g., Shh-LIGHT2 cells)
- Cell culture medium and supplements
- Test compound (N-(2,4-dichlorophenyl)-2-methoxybenzamide)
- Positive control (e.g., a known Hh pathway inhibitor like Vismodegib)
- Vehicle control (e.g., DMSO)
- Luciferase assay reagent (e.g., Bright-Glo™ Luciferase Assay System)
- Luminometer

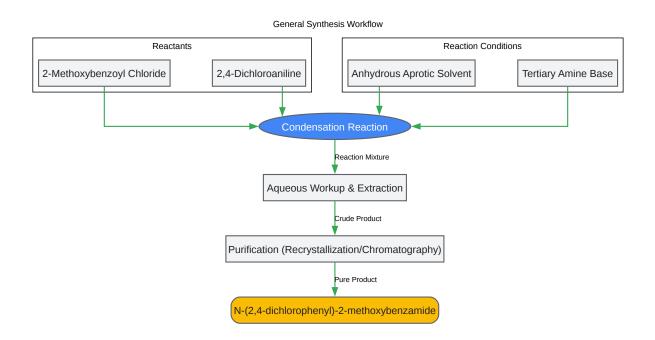
#### Procedure:

- Cell Seeding: Seed the Hh-responsive cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
- Compound Treatment: Prepare serial dilutions of N-(2,4-dichlorophenyl)-2-methoxybenzamide and the positive control in the cell culture medium. Add the diluted compounds to the respective wells. Include wells with vehicle control.
- Incubation: Incubate the plate for a period sufficient to allow for changes in gene expression (typically 24-48 hours).



- Luciferase Assay: Following incubation, lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.
- Measurement: Measure the luminescence of each well using a luminometer.
- Data Analysis: The luminescence signal is proportional to the activity of the Gli transcription factor. Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC<sub>50</sub> value by fitting the dose-response data to a suitable sigmoidal curve.

# Visualizations Logical Flow of Synthesis





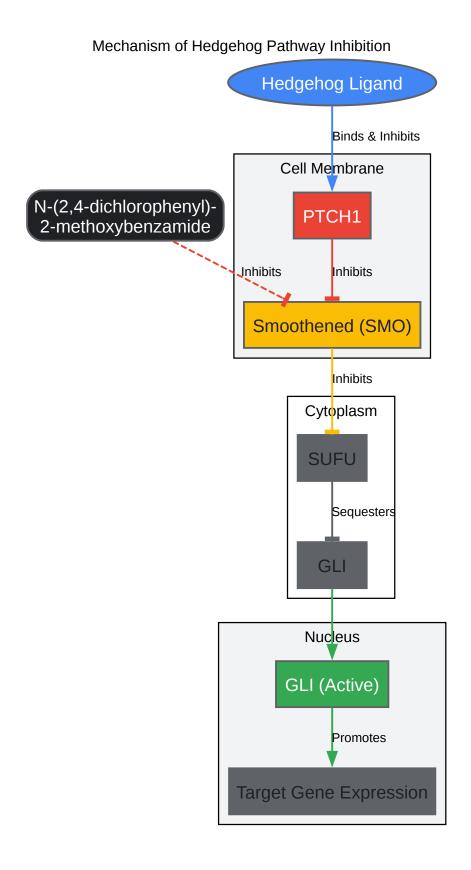


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Caption: General synthesis workflow for N-(2,4-dichlorophenyl)-2-methoxybenzamide.

## **Hedgehog Signaling Pathway Inhibition**





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Caption: Inhibition of the Hedgehog signaling pathway by targeting Smoothened.



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### References

- 1. static-gcs.edit.site [static-gcs.edit.site]
- To cite this document: BenchChem. ["N-(2,4-dichlorophenyl)-2-methoxybenzamide chemical properties"]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b390050#n-2-4-dichlorophenyl-2-methoxybenzamidechemical-properties]

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